molecular formula C14H17ClO2 B12538272 6-Chloro-2,2-dimethyl-4-(propan-2-yl)-2H-1-benzopyran-7-ol CAS No. 653563-89-4

6-Chloro-2,2-dimethyl-4-(propan-2-yl)-2H-1-benzopyran-7-ol

Cat. No.: B12538272
CAS No.: 653563-89-4
M. Wt: 252.73 g/mol
InChI Key: ZZCYGRILWFNQHF-UHFFFAOYSA-N
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Description

6-Chloro-2,2-dimethyl-4-(propan-2-yl)-2H-1-benzopyran-7-ol is a synthetic organic compound belonging to the class of benzopyrans Benzopyrans are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2,2-dimethyl-4-(propan-2-yl)-2H-1-benzopyran-7-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzopyran Core: The initial step involves the cyclization of a suitable phenol derivative with an appropriate aldehyde or ketone under acidic or basic conditions to form the benzopyran core.

    Hydroxylation: The hydroxyl group at the 7-position can be introduced via selective oxidation of a precursor compound using reagents like Jones reagent or PCC (Pyridinium chlorochromate).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2,2-dimethyl-4-(propan-2-yl)-2H-1-benzopyran-7-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group at the 7-position can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to remove the chlorine atom or to convert the hydroxyl group to a hydrogen atom using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atom at the 6-position can be substituted with other functional groups such as amines or thiols using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, PCC.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, and alkoxides.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of dechlorinated or dehydroxylated products.

    Substitution: Formation of substituted benzopyran derivatives.

Scientific Research Applications

6-Chloro-2,2-dimethyl-4-(propan-2-yl)-2H-1-benzopyran-7-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.

    Medicine: Investigated for its potential use in drug development, particularly in the treatment of diseases such as cancer, cardiovascular disorders, and neurodegenerative diseases.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 6-Chloro-2,2-dimethyl-4-(propan-2-yl)-2H-1-benzopyran-7-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in key biological processes.

    Modulating Receptors: Interacting with cellular receptors to influence signal transduction pathways.

    Altering Gene Expression: Affecting the expression of genes related to inflammation, oxidative stress, and cell proliferation.

Comparison with Similar Compounds

6-Chloro-2,2-dimethyl-4-(propan-2-yl)-2H-1-benzopyran-7-ol can be compared with other benzopyran derivatives such as:

    Coumarins: Known for their anticoagulant and anti-inflammatory properties.

    Flavonoids: Widely studied for their antioxidant and anticancer activities.

    Chromenes: Investigated for their potential use in treating neurological disorders.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other benzopyran derivatives.

Properties

CAS No.

653563-89-4

Molecular Formula

C14H17ClO2

Molecular Weight

252.73 g/mol

IUPAC Name

6-chloro-2,2-dimethyl-4-propan-2-ylchromen-7-ol

InChI

InChI=1S/C14H17ClO2/c1-8(2)10-7-14(3,4)17-13-6-12(16)11(15)5-9(10)13/h5-8,16H,1-4H3

InChI Key

ZZCYGRILWFNQHF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(OC2=CC(=C(C=C21)Cl)O)(C)C

Origin of Product

United States

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